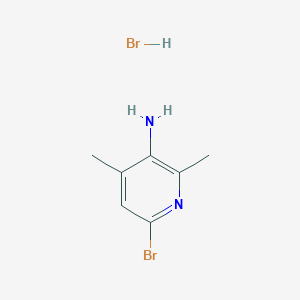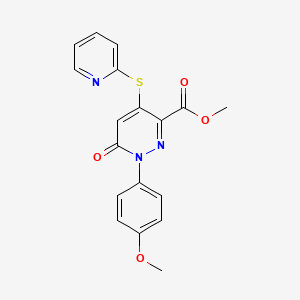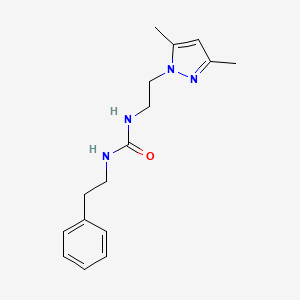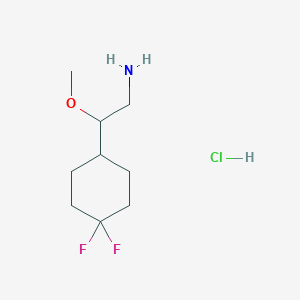
6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide” is a chemical compound with the empirical formula C7H9BrN2 . It is a solid substance and its molecular weight is 201.06 . The IUPAC name for this compound is 6-bromo-2,4-dimethyl-3-pyridinamine .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC(Br)=NC(C)=C1N . The InChI code is 1S/C7H9BrN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3 . The InChI key is FLDDNTAAWZHAOT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical form of “6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide” is solid . It has a molecular weight of 201.06 . The storage temperature is recommended to be in a refrigerator .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies on compounds similar to "6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide" have focused on understanding their crystal structures. For instance, the investigation of the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium salts revealed insights into nonclassical noncovalent interactions, highlighting the importance of aryl bromine and ionic metal bromide interactions in structural control (AlDamen & Haddad, 2011).
Regioselective Halogenation
Research on the regioselective halogenation of pyridines, including amino, hydroxy, and methoxy pyridines, underscores the chemical versatility and reactivity of brominated pyridine derivatives. These studies have shown how different substituents affect regioselectivity and yield, providing a pathway for synthesizing monobrominated derivatives in high yields (Canibano et al., 2001).
Supramolecular Interactions
The study of supramolecular interactions in compounds like "6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide" has been significant for understanding how bromine participates in noncovalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for designing molecular assemblies and materials (Al-Far & Ali, 2007).
Selective Amination
Research into the selective amination of polyhalopyridines has shown how palladium-catalyzed reactions can be used to achieve high yields and excellent chemoselectivity. These findings are relevant for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Anion Exchange Membranes
Brominated pyridine derivatives have been explored for their potential in creating anion exchange membranes. These membranes, prepared from bromomethylated polymers and aminated with pyridine derivatives, exhibit promising properties for applications in energy conversion and environmental technologies (Li & Xu, 2009).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Propiedades
IUPAC Name |
6-bromo-2,4-dimethylpyridin-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.BrH/c1-4-3-6(8)10-5(2)7(4)9;/h3H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPHQKOYTUQWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)
![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)



![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)
![Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2999296.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2999297.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-2,3-dihydro-1,4-benzodioxin-6-ylacetamide](/img/structure/B2999298.png)
![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2999300.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2999304.png)
![N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2999305.png)